

A Head-to-Head Comparison of Cyclic Peptide Kappa-Opioid Receptor Agonists

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Compound of Interest

Compound Name: *Helianorphan-19*

Cat. No.: *B12369355*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclic peptide kappa-opioid receptor (KOR) agonists, supported by experimental data. The following sections detail the performance of these compounds, the methodologies used for their evaluation, and key signaling pathways.

The kappa-opioid receptor (KOR) has emerged as a significant therapeutic target for treating pain, addiction, and mood disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of addiction and respiratory depression, KOR agonists offer a promising alternative with a different side-effect profile.[1] Cyclization of peptide-based ligands is a key strategy to enhance their metabolic stability and receptor selectivity, making cyclic peptides a particularly interesting class of KOR agonists.[3] This guide focuses on a head-to-head comparison of prominent cyclic peptide KOR agonists, evaluating their binding affinity, potency, and functional activity.

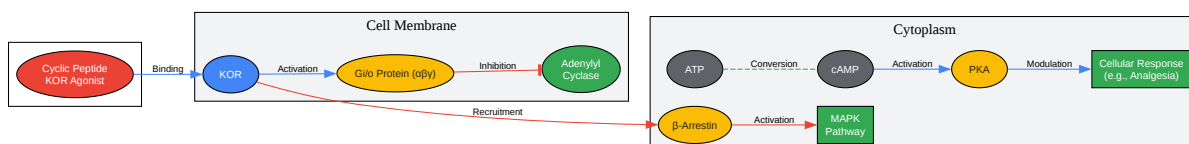
Quantitative Data Summary

The following table summarizes the in vitro pharmacological properties of selected cyclic peptide KOR agonists and related compounds. This data is crucial for comparing the binding affinity, potency, and selectivity of these potential therapeutic agents.

Compound	Type	Receptor Binding Affinity Ki (nM)	Functional Activity EC50/IC50 (nM)	Efficacy	Receptor Selectivity (KOR vs. MOR/DOR)	Reference
U50,488	Small Molecule Agonist	KOR: ~1.2	IC50 (cAMP): 1.2	Full Agonist (Emax ~90%)	High KOR selectivity	[1]
LOR17	Cyclic Tetrapeptide Agonist	KOR: 1.19	IC50 (cAMP): ~1 (Full Agonism)	G-protein biased full agonist	Selective for KOR	[1][4]
DAla ³ -substituted Dyn A analog	Cyclic Peptide Agonist	KOR: High nM affinity	EC50 (adenylyl cyclase): 0.54	Potent Full Agonist	KOR/MOR/DOR = 1/18/660	[3]
Tyr-Amo-Trp-PheNH ₂	Peptidomimetic Partial Agonist	KOR: 9.8	IC50 (cAMP): 0.22	Partial Agonist (Emax 40%)	High KOR selectivity	[1]
Zyklophin	Cyclic Dynorphin A Analog Antagonist	KOR: 30.3	-	Antagonist	KOR/MOR/DOR = 1/194/>330	[5][6]
Bicyclic arodyn analog 4	Bicyclic Peptide Antagonist	KOR: 26.4	KB: 0.9	Potent Competitive Antagonist	97-fold selective for KOR over MOR	[7]

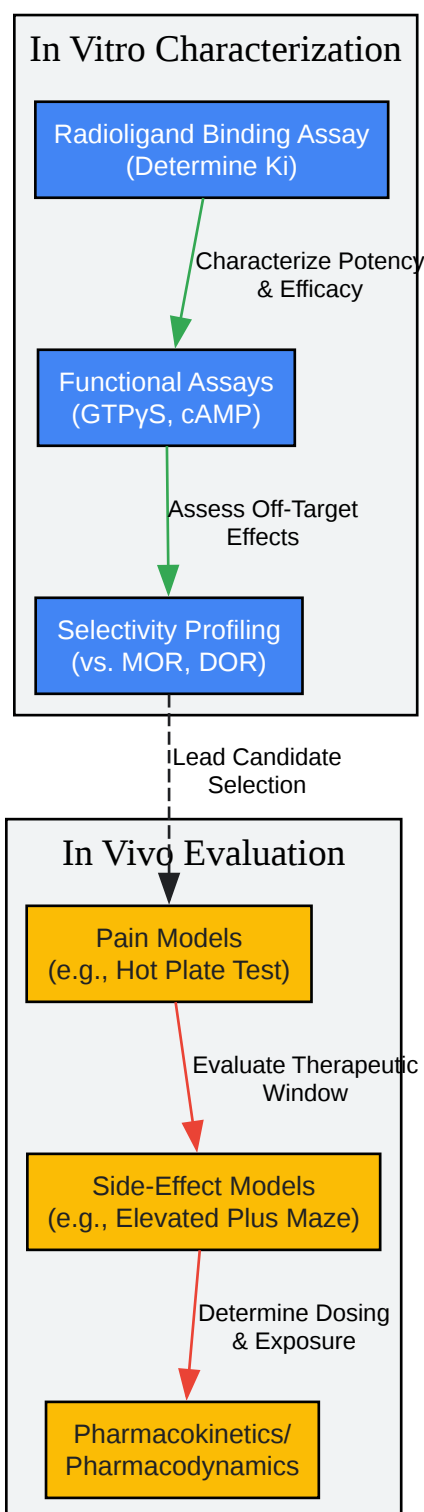
Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the evaluation process for these cyclic peptide KOR agonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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Caption: KOR Signaling Pathway



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